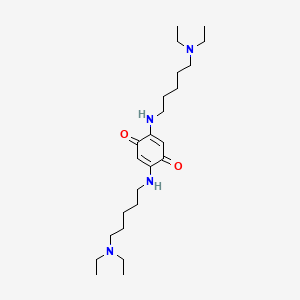

p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

p-Benzochinon, 2,5-Bis((5-(Diethylamino)pentyl)amino)-: ist eine synthetische organische Verbindung, die zur Klasse der Chinone gehört. Chinone zeichnen sich durch eine vollständig konjugierte zyklische Dionstruktur aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von p-Benzochinon, 2,5-Bis((5-(Diethylamino)pentyl)amino)- erfolgt typischerweise durch die Reaktion von p-Benzochinon mit Diethylaminopentylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Strukturen der synthetisierten Verbindungen werden durch Techniken wie Infrarotspektroskopie, Kernresonanzspektroskopie und Massenspektrometrie bestätigt .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Das Verfahren kann Schritte wie Reinigung und Kristallisation umfassen, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: p-Benzochinon, 2,5-Bis((5-(Diethylamino)pentyl)amino)- durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein der Chinonstruktur und der Diethylaminogruppen beeinflusst.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden unter basischen Bedingungen auftreten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonderivaten führen, während Reduktion zu Hydrochinonderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird p-Benzochinon, 2,5-Bis((5-(Diethylamino)pentyl)amino)- als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es in der synthetischen organischen Chemie wertvoll macht .

Biologie und Medizin: Diese Verbindung hat in biologischen Anwendungen, insbesondere bei der Entwicklung von Antikrebsmitteln, Potenzial gezeigt. Studien haben seine Zytotoxizität gegen verschiedene Krebszelllinien gezeigt, was sein Potenzial als Therapeutikum belegt .

Industrie: Im Industriesektor wird p-Benzochinon, 2,5-Bis((5-(Diethylamino)pentyl)amino)- für die Verwendung bei der Herstellung von Polymeren und anderen fortschrittlichen Materialien untersucht. Seine Fähigkeit, mehrere Redoxreaktionen zu durchlaufen, macht es für Anwendungen in Energiespeichern wie wiederaufladbaren Batterien geeignet .

Wirkmechanismus

Der Wirkmechanismus von p-Benzochinon, 2,5-Bis((5-(Diethylamino)pentyl)amino)- beinhaltet seine Interaktion mit zellulären Komponenten, die zu oxidativem Stress und Zelltod führen. Die Verbindung zielt auf bestimmte molekulare Pfade ab, stört zelluläre Funktionen und induziert Apoptose in Krebszellen . Das Vorhandensein von Diethylaminogruppen verstärkt seine Fähigkeit, Zellmembranen zu durchdringen und seine Wirkungen auszuüben.

Wirkmechanismus

The mechanism of action of p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- involves its interaction with cellular components, leading to oxidative stress and cell death. The compound targets specific molecular pathways, disrupting cellular functions and inducing apoptosis in cancer cells . The presence of diethylamino groups enhances its ability to penetrate cell membranes and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2,5-Bis(Alkylamino)-1,4-Benzochinone: Diese Verbindungen haben eine ähnliche Chinonstruktur, unterscheiden sich aber in den daran gebundenen Alkylaminogruppen.

2,2′-Bis-p-Benzochinonderivate: Diese Derivate werden in ähnlichen Anwendungen verwendet, insbesondere in Energiespeichern.

Einzigartigkeit: p-Benzochinon, 2,5-Bis((5-(Diethylamino)pentyl)amino)- zeichnet sich durch seine spezifischen Diethylaminogruppen aus, die seine biologische Aktivität verstärken und es zu einem vielversprechenden Kandidaten für medizinische Anwendungen machen.

Eigenschaften

CAS-Nummer |

102808-97-9 |

|---|---|

Molekularformel |

C24H44N4O2 |

Molekulargewicht |

420.6 g/mol |

IUPAC-Name |

2,5-bis[5-(diethylamino)pentylamino]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C24H44N4O2/c1-5-27(6-2)17-13-9-11-15-25-21-19-24(30)22(20-23(21)29)26-16-12-10-14-18-28(7-3)8-4/h19-20,25-26H,5-18H2,1-4H3 |

InChI-Schlüssel |

MCMARFMAYMRJEF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCCCCNC1=CC(=O)C(=CC1=O)NCCCCCN(CC)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)